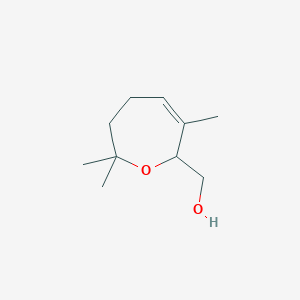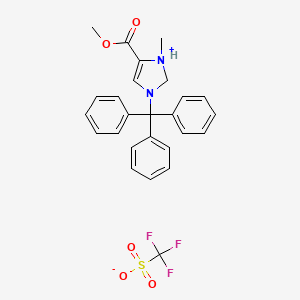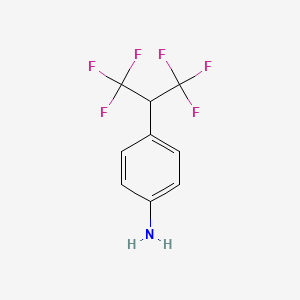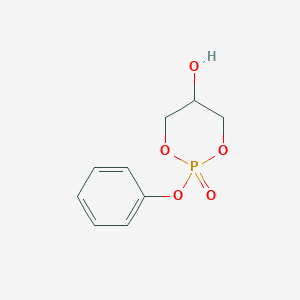
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide is a cyclic organophosphorus compound with the molecular formula C9H11O5P. This compound is known for its unique structural features, which include a dioxaphosphorinan ring system with a phenoxy group and an oxide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of phenol with a phosphorus-containing reagent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety to other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinan ring system and the phenoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological activity and its use in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide can be compared with other similar compounds such as:
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide: This compound has similar structural features but with dimethyl groups at the 5-position.
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide: This compound contains methoxy groups instead of hydroxyl groups.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a chloro substituent, which affects its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile, making it suitable for a wide range of applications
Eigenschaften
CAS-Nummer |
286020-33-5 |
|---|---|
Molekularformel |
C9H11O5P |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
2-oxo-2-phenoxy-1,3,2λ5-dioxaphosphinan-5-ol |
InChI |
InChI=1S/C9H11O5P/c10-8-6-12-15(11,13-7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI-Schlüssel |
RAOKUCULSJIRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COP(=O)(O1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

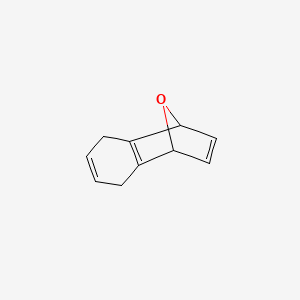
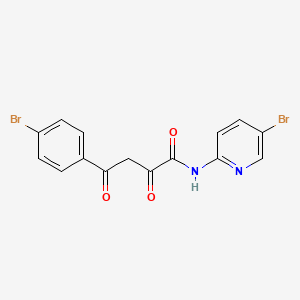

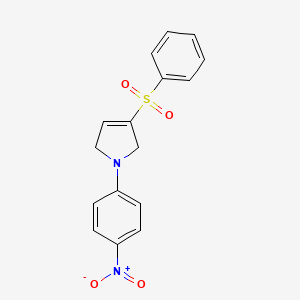
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)

